molecular formula C24H31N3O4 B1676267 4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride CAS No. 103315-31-7

4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride

Cat. No.: B1676267
CAS No.: 103315-31-7
M. Wt: 425.5 g/mol
InChI Key: WMLHIIMHGSNIAL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MCI 176 involves the preparation of quinazolinone derivatives. The specific synthetic routes and reaction conditions for MCI 176 are not widely detailed in public literature. general methods for synthesizing quinazolinone derivatives typically involve the condensation of anthranilic acid with formamide or its derivatives, followed by cyclization reactions . Industrial production methods would likely involve optimization of these reactions for scale, including considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

MCI 176, as a calcium channel blocker, primarily interacts with calcium ions. It undergoes competitive inhibition of calcium-induced contractions in coronary arteries . The major reactions it undergoes include:

Comparison with Similar Compounds

Properties

CAS No.

103315-31-7

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)methyl]-3-[2-(dimethylamino)ethyl]-6-propan-2-yloxyquinazolin-4-one

InChI

InChI=1S/C24H31N3O4/c1-16(2)31-19-7-9-21-20(15-19)24(28)27(12-11-26(3)4)23(25-21)14-17-13-18(29-5)8-10-22(17)30-6/h7-10,13,15-16H,11-12,14H2,1-6H3

InChI Key

WMLHIIMHGSNIAL-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC.Cl

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)N=C(N(C2=O)CCN(C)C)CC3=C(C=CC(=C3)OC)OC

Appearance

Solid powder

103315-31-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2,5-dimethoxyphenylmethyl)-3-(2-dimethylaminoethyl)-6-isopropoxy-4-(3H)-quinazolinone HCl
MCI 176
MCI-176

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride
Reactant of Route 2
Reactant of Route 2
4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride
Reactant of Route 3
Reactant of Route 3
4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride
Reactant of Route 4
Reactant of Route 4
4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride
Reactant of Route 5
Reactant of Route 5
4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride
Reactant of Route 6
Reactant of Route 6
4(3H)-Quinazolinone, 2-((2,5-dimethoxyphenyl)methyl)-3-(2-(dimethylamino)ethyl)-6-(1-methylethoxy)-, monohydrochloride

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